Hexamethyldistannane

Description

Significance within Organotin Chemistry

Hexamethyldistannane is a cornerstone of organotin chemistry, primarily serving as a source of the trimethylstannyl group, (CH₃)₃Sn. ereztech.com This functional group is integral to the synthesis of various organostannanes, which are compounds containing a carbon-tin bond. pageplace.de The utility of these organostannanes is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Stille coupling. alfa-chemistry.com In these reactions, the trimethylstannyl group is transferred from the organostannane to an organic halide or triflate, forming a new carbon-carbon bond. This methodology has become a powerful tool in the synthesis of complex organic molecules. conicet.gov.ar

The reactivity of the tin-tin bond in this compound allows for its addition across unsaturated bonds, such as those in alkynes and allenes, providing a direct route to vinylstannanes. lookchem.comacs.org These vinylstannane products are themselves valuable synthetic intermediates. Furthermore, this compound is employed in the stannylation of aryl and alkyl halides, a process that introduces a tin moiety into an organic framework. chemicalbook.comacs.org Recent research has even demonstrated that the stannylation of alkyl bromides and iodides with this compound can proceed efficiently without the need for a transition metal catalyst. acs.orgorganic-chemistry.orgnih.gov

Historical Context and Evolution of Research Trajectories

The study of organotin compounds dates back to the mid-19th century, with this compound emerging as a key player in the subsequent development of the field. Initially, research focused on the fundamental properties and simple reactions of these compounds. The nomenclature itself reflects this history, with terms like "stannane" being analogous to those used in organic and organosilicon chemistry. pageplace.de

A significant evolution in the application of this compound came with the advent of transition metal-catalyzed cross-coupling reactions. The development of the Stille reaction in the latter half of the 20th century dramatically expanded the synthetic utility of organostannanes, and by extension, this compound as their precursor. conicet.gov.ar This led to a surge in research focused on creating novel organostannane reagents and applying them to the synthesis of natural products and other complex target molecules. nih.govacs.orgacs.org

More recent research trajectories have aimed at refining these synthetic methods. This includes the development of microwave-assisted Stille cross-couplings and copper-mediated O-arylation of phenols, both of which utilize aryl tin compounds derived from this compound. ereztech.comalfa-chemistry.com Furthermore, investigations into transition-metal-free stannylation reactions represent a current frontier, seeking more sustainable and operationally convenient synthetic protocols. acs.orgnih.gov The ongoing exploration of this compound's reactivity continues to open new avenues in synthetic chemistry, from the creation of highly fluorescent molecules to the development of materials for electronics. lookchem.com

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₈Sn₂ |

| Molecular Weight | 327.63 g/mol |

| Appearance | Clear colorless liquid |

| Melting Point | 23-24 °C |

| Boiling Point | 182 °C at 756 mmHg |

| Density | 1.58 g/mL at 20 °C |

| Flash Point | 61 °C (closed cup) |

| Water Solubility | Not miscible or difficult to mix |

This data is compiled from various sources. lookchem.comchemicalbook.comlookchem.com

Thermodynamic Properties of this compound

| Property | Value (kJ/mol) |

| Enthalpy of formation at standard conditions (gas) | -26.90 ± 8.80 |

| Liquid phase enthalpy of formation at standard conditions | -68.40 ± 9.10 |

| Enthalpy of vaporization at standard conditions | 41.50 |

This data is sourced from Cheméo. chemeo.com

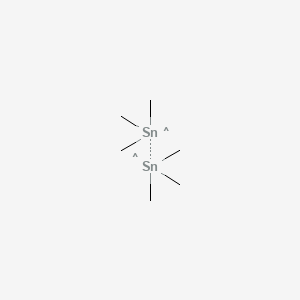

Structure

2D Structure

Propriétés

Numéro CAS |

661-69-8 |

|---|---|

Formule moléculaire |

C6H18Sn2 |

Poids moléculaire |

327.63 g/mol |

InChI |

InChI=1S/6CH3.2Sn/h6*1H3;; |

Clé InChI |

CCRMAATUKBYMPA-UHFFFAOYSA-N |

SMILES |

C[Sn](C)C.C[Sn](C)C |

SMILES canonique |

C[Sn](C)C.C[Sn](C)C |

Autres numéros CAS |

661-69-8 |

Pictogrammes |

Flammable; Acute Toxic; Environmental Hazard |

Origine du produit |

United States |

Synthetic Methodologies for Hexamethyldistannane and Its Derivatives

Classical Preparative Approaches

The traditional syntheses of hexamethyldistannane have laid the groundwork for organotin chemistry, primarily relying on reductive coupling and salt metathesis reactions.

Reductive Coupling Methods for Distannane Formation

Reductive coupling represents a fundamental strategy for the formation of the Sn-Sn bond in this compound. A prominent example is the Wurtz-type reaction, which involves the treatment of an alkyl halide with sodium metal. wikipedia.org In the context of this compound synthesis, trimethyltin (B158744) chloride is reacted with a reducing agent, typically an alkali metal like sodium, to yield the desired distannane and a metal halide salt. wikipedia.orglookchem.com

A general representation of this reaction is: 2 (CH₃)₃SnCl + 2 Na → (CH₃)₃Sn-Sn(CH₃)₃ + 2 NaCl

This method, while effective, is characteristic of early organometallic synthesis and has been adapted over time to improve yields and reaction conditions. organic-chemistry.org

Salt Metathesis Strategies in Organotin Synthesis

Salt metathesis, or double displacement, is another cornerstone of organotin chemistry. wikipedia.org This approach typically involves the reaction of an organotin halide with a salt of another metal, leading to an exchange of substituents. While broadly used for creating a variety of organotin compounds, its direct application for this compound synthesis is less common than for other derivatives. nih.govacs.orgorientjchem.org However, the principles of metathesis are fundamental in the broader context of preparing organotin reagents that might be precursors to or derived from this compound. For instance, organotin halides, often synthesized via metathesis, are the starting materials for the reductive coupling methods described above. rsc.org

Modern Innovations in this compound-Mediated Synthesis

Recent advancements have focused on leveraging this compound as a key reagent in innovative synthetic protocols, particularly in transition metal-free stannylation reactions.

Transition Metal-Free Stannylation Protocols with this compound

A significant development in organotin chemistry is the use of this compound for the stannylation of organic halides without the need for a transition metal catalyst. organic-chemistry.orgorganic-chemistry.orgacs.org This approach offers a more convenient and often faster route to a variety of functionalized organotin compounds. organic-chemistry.orgorganic-chemistry.orgontosight.ai

A notable example is the stannylation of alkyl bromides and iodides. organic-chemistry.orgacs.org This reaction proceeds efficiently in the presence of a base such as lithium tert-butoxide, yielding alkyltrimethylstannanes. organic-chemistry.org

Table 1: Examples of Transition Metal-Free Stannylation of Alkyl Halides with this compound

| Alkyl Halide | Product | Yield (%) |

|---|---|---|

| 1-Bromooctane | 1-(Trimethylstannyl)octane | 85 |

| Benzyl (B1604629) bromide | Benzyltrimethylstannane | 92 |

| Iodocyclohexane | (Trimethylstannyl)cyclohexane | 78 |

Data sourced from studies on transition metal-free stannylation reactions. organic-chemistry.org

The mechanism of the transition metal-free stannylation has been a subject of detailed investigation. Experimental and theoretical studies suggest that the reaction does not proceed through a radical mechanism. organic-chemistry.org Instead, the key step is the heterolytic cleavage of the Sn-Sn bond in this compound. organic-chemistry.org This cleavage is facilitated by the presence of lithium ions and a base like tert-butoxide. organic-chemistry.org Density functional theory (DFT) calculations support a proposed Sₙ2-type pathway where the trimethylstannyl anion, generated in situ, acts as the nucleophile attacking the alkyl halide. organic-chemistry.org

In contrast, some stannylation reactions involving aryl halides under UV irradiation do follow a radical mechanism. thieme-connect.de The addition of a radical scavenger in these cases has been shown to inhibit the reaction, supporting the radical pathway. thieme-connect.de

The transition metal-free stannylation protocol demonstrates good scalability, with successful gram-scale syntheses reported. organic-chemistry.orgacs.org This makes it a practical method for preparing significant quantities of alkyltrimethylstannanes for further synthetic applications, such as in Stille coupling reactions. organic-chemistry.orgontosight.ai

A key advantage of this methodology is its excellent functional group tolerance. organic-chemistry.orgorganic-chemistry.orgacs.org The reaction is compatible with a wide range of functional groups, which is a significant improvement over many traditional organometallic reactions that require harsh conditions. organic-chemistry.orgpku.edu.cn This tolerance allows for the synthesis of complex and highly functionalized molecules. pku.edu.cn For instance, the presence of esters, ethers, and even some nitrogen-containing groups is well-tolerated. organic-chemistry.orgpku.edu.cn

Table 2: Functional Group Tolerance in Transition Metal-Free Stannylation

| Substrate with Functional Group | Product |

|---|---|

| Methyl 4-bromobutanoate | Methyl 4-(trimethylstannyl)butanoate |

| 1-Bromo-4-(phenoxymethyl)benzene | (4-(Phenoxymethyl)benzyl)trimethylstannane |

| N-(2-Bromoethyl)phthalimide | N-(2-(Trimethylstannyl)ethyl)phthalimide |

Illustrative examples based on reported functional group compatibility. organic-chemistry.orgpku.edu.cn

Mechanistic Pathways of Sn-Sn Bond Activation

Palladium-Catalyzed Synthetic Transformations Utilizing this compound

Palladium catalysis is a cornerstone of modern organic synthesis, and its application with this compound has enabled a variety of powerful transformations. These reactions, which typically proceed under mild conditions, allow for the creation of complex molecular architectures.

The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic electrophile, is a versatile tool for C-C bond formation. This compound is frequently used to synthesize the necessary organostannane precursors. For instance, aryl triflates can be coupled with this compound to produce arylstannanes. wiley.com Recent advancements have focused on expanding the scope and improving the efficiency of these reactions. Microwave-assisted Stille cross-coupling reactions using this compound have been developed for reactions involving halopyridines. alfa-chemistry.com

A notable application is the Stille-Kelly reaction, which utilizes this compound for intramolecular cross-couplings. thermofishersci.in In a specific example, di-iodinated diazocines react with this compound under microwave irradiation in the presence of a [Pd(PPh₃)₄] catalyst to generate stannylated diazocines in high yields. rsc.org This method has proven more efficient for creating these photoswitchable molecules compared to previous reports. rsc.org The resulting stannylated diazocines are stable and can be used in subsequent cross-coupling reactions with organic bromides, demonstrating yields between 47% and 94%. researchgate.net

A significant palladium-catalyzed transformation involves the reaction of this compound with 1,3-dienes, which results in a highly regio- and stereoselective dimerization-double-stannation. rsc.orgrsc.org This reaction produces adducts that feature two versatile allylic stannane (B1208499) functionalities. rsc.org The reaction is catalyzed effectively by bis(dibenzylideneacetone)palladium (B129372) [Pd(dba)₂], which has been identified as the most effective catalyst precursor. rsc.org For example, the reaction with isoprene (B109036) proceeds with high selectivity to yield the head-to-head, (E,E)-1,4-adduct. rsc.org The steric properties of both the diene and the distannane reagent significantly influence the reaction's outcome. rsc.org

| Entry | Diene | Catalyst | Temperature (°C) | Time (h) | Yield (%)* |

|---|---|---|---|---|---|

| 1 | Buta-1,3-diene | Pd(dba)₂ | 0 | <0.05 | 78 |

| 2 | Buta-1,3-diene | Pd(dba)₂ | -30 | <0.05 | 85 (GLC) |

| 3 | Isoprene | Pd(dba)₂ | Room Temp. | 5 | 62 |

| 4 | Isoprene | Pd(PPh₃)₄ | Room Temp. | 17 | 0 |

*Isolated yields unless otherwise noted. GLC refers to Gas-Liquid Chromatography yield.

Palladium catalysis facilitates the direct stannylation of halogenated heterocycles, such as halopyridines and bipyridines, using this compound. alfa-chemistry.comlookchem.comguidechem.comchemicalbook.com This method provides a straightforward and efficient route to pyridylstannanes and bipyridylstannanes, which are important building blocks in coordination chemistry and materials science. researchgate.netresearchgate.net The reaction of halopyridines with this compound in the presence of a palladium catalyst is a well-established method for this transformation. chemicalbook.comresearchgate.net

A novel approach for the synthesis of arylstannanes involves the palladium-catalyzed decarbonylative stannylation of acyl fluorides with this compound. sioc-journal.cnsioc-journal.cnresearchgate.net This reaction proceeds without the need for an exogenous base and demonstrates broad functional group compatibility. researchgate.net A variety of acyl fluorides, including those derived from pharmaceuticals and natural products, can be successfully converted to their corresponding arylstannanes. researchgate.netresearchgate.net For instance, the acyl fluoride (B91410) derived from probenecid, a uricosuric drug, undergoes smooth decarbonylative stannylation to provide the stannylated product in a 90% isolated yield on a gram scale. researchgate.net A plausible mechanism involves the oxidative addition of the acyl fluoride to a Pd(0) complex, followed by decarbonylation, and subsequent reductive elimination to yield the arylstannane. researchgate.net

| Substrate (Acyl Fluoride) | Product (Arylstannane) | Yield (%) |

|---|---|---|

| 1-Naphthoyl fluoride | 1-(Trimethylstannyl)naphthalene | 85 |

| 4-Methoxybenzoyl fluoride | 4-Methoxy-1-(trimethylstannyl)benzene | 82 |

| Probenecid-derived acyl fluoride | Corresponding arylstannane | 90 |

| (S)-Naproxen-derived acyl fluoride | Corresponding arylstannane | 72 |

Direct Stannylation of Halogenated Heterocyclic Systems

Copper-Catalyzed Stannylation Approaches with this compound

Copper catalysts offer an alternative and complementary approach to palladium for stannylation reactions involving this compound. A notable development is the copper-catalyzed α-selective hydrostannylation of terminal alkynes. nii.ac.jp This reaction utilizes this compound in the presence of a copper catalyst and water as a proton source to produce branched alkenylstannanes with high selectivity. nii.ac.jp The system, which typically employs a copper(I) acetate (B1210297) and tri-t-butylphosphine catalyst in toluene, is effective for a variety of terminal alkynes, regardless of their electronic or steric properties. nii.ac.jp The proposed mechanism involves the formation of a key stannyl-substituted alkenylcopper intermediate. acs.orgnih.gov

| Alkyne Substrate | Catalyst System | Yield of α-adduct (%) |

|---|---|---|

| 1-Tetradecyne | Cu(OAc)₂ / P(tBu)₃ | 89 |

| 1-Dodecyne | Cu(OAc)₂ / P(tBu)₃ | 91 |

| N-(4-ethynylphenyl)pivalamide | Cu(OAc)₂ / P(tBu)₃ | 95 |

| 4-Phenyl-1-butyne | Cu(OAc)₂ / P(tBu)₃ | 90 |

Photostimulated and Photoactivated Synthesis of Organostannanes

Photochemical methods provide a distinct pathway for the synthesis of organostannanes from this compound. These reactions often proceed via radical mechanisms. Specifically, the photostimulated reaction of aryl halides (like aryl chlorides) or aryl diethyl phosphates with trimethylstannyl anions (Me₃Sn⁻) in liquid ammonia (B1221849) affords trimethylarylstannanes in good to excellent yields. conicet.gov.arconicet.gov.ar The trimethylstannyl anion is typically generated in situ from the reaction of this compound or trimethyltin chloride with sodium metal in liquid ammonia. conicet.gov.arconicet.gov.ar This transformation proceeds through a radical nucleophilic substitution (Sᵣₙ1) mechanism. conicet.gov.ar The photolysis of this compound itself involves the homolytic cleavage of the Sn-Sn bond, generating trimethylstannyl radicals, which can then participate in subsequent reactions. researchgate.net This photochemical approach is compatible with a range of substituents and has been used to synthesize bis(trimethylstannyl)aryl compounds from the corresponding bis(diethylphosphoxy) precursors. conicet.gov.ar

Reactivity Profiles and Mechanistic Elucidations of Hexamethyldistannane

Fundamental Organometallic Reactivity of the Sn-Sn Bond

The reactivity of hexamethyldistannane is fundamentally dictated by the nature of the tin-tin (Sn-Sn) single bond. ontosight.ai This bond is relatively weak compared to carbon-carbon bonds, making it susceptible to cleavage through various pathways. thieme-connect.de This susceptibility is the cornerstone of its application as a source of trimethylstannyl moieties in synthesis.

Homolytic and Heterolytic Cleavage Pathways

The Sn-Sn bond in this compound can be cleaved through both homolytic and heterolytic mechanisms, depending on the reaction conditions and reagents. chemistrysteps.com

Homolytic cleavage , where the bonding electron pair is split evenly between the two tin atoms, results in the formation of two trimethylstannyl radicals (Me₃Sn•). This process is typically initiated by ultraviolet (UV) light. thieme-connect.de The efficiency of this photochemical cleavage can be enhanced by the presence of radical initiators such as di-tert-butyl peroxide or certain ketones. thieme-connect.de The resulting highly reactive stannyl (B1234572) radicals can then participate in a variety of radical-mediated reactions.

Heterolytic cleavage , involving an uneven distribution of the bonding electrons, leads to the formation of a trimethylstannyl anion (Me₃Sn⁻) and a trimethylstannyl cation (Me₃Sn⁺) or related species. This pathway is often facilitated by nucleophiles or electrophiles. For instance, the insertion of highly electropositive metals like calcium into the Sn-Sn bond represents a form of cleavage. sci-hub.se Furthermore, reactions with certain nucleophilic hydride reagents have been shown to proceed via the attack of the hydride on one of the tin atoms, leading to a hypervalent stannate intermediate that facilitates the cleavage of the Sn-Sn bond. rsc.org The presence of basic compounds can also induce scrambling between different hexaalkyldistannanes, which points towards a heterolytic cleavage mechanism. thieme-connect.de

Nucleophilic Character of Trimethylstannyl Anions and Related Species

Trimethylstannyl anions (Me₃Sn⁻), typically generated by the reaction of a precursor like trimethyltin (B158744) chloride with an alkali metal such as sodium in liquid ammonia (B1221849), are potent nucleophiles. mdpi.comdokumen.pub These anions can also be formed from the cleavage of this compound. The high nucleophilicity of the trimethylstannyl anion allows it to react with a wide range of electrophiles.

A significant application of this nucleophilicity is in photostimulated reactions with aryl and vinyl halides, which proceed via a radical nucleophilic substitution (SRN1) mechanism. mdpi.comrsc.orgconicet.gov.ar In this multi-step chain reaction, the trimethylstannyl anion initiates the process by transferring an electron to the substrate. rsc.orgresearchgate.net This process has been successfully applied to synthesize a variety of organotin compounds from substrates like haloadamantanes and substituted chlorobenzenes. researchgate.netnih.gov The reactivity and synthetic potential of these stannyl anions can be further enhanced by changing the counter-ion from lithium or sodium to potassium, which increases the ionic character of the Sn-metal bond and boosts nucleophilicity. rsc.org

Catalytic Processes Involving this compound as a Key Reagent

This compound is a key reagent in numerous transition metal-catalyzed reactions, most notably those mediated by palladium. lookchem.comfishersci.ca In these processes, the cleavage of the Sn-Sn bond is coupled with the catalytic cycle of the transition metal, enabling the formation of new carbon-tin or carbon-carbon bonds. It is widely used for the synthesis of organotin compounds which are precursors for Stille cross-coupling reactions. lookchem.comfishersci.ca

Palladium-Mediated Catalytic Cycles and Their Intermediates

Palladium catalysts are exceptionally effective at activating the Sn-Sn bond of this compound for a variety of transformations. These reactions typically involve a Pd(0) species as the active catalyst, which undergoes a series of steps including oxidative addition and reductive elimination. csbsju.edu Examples of such transformations include the direct stannylation of halopyridines, the coupling of vinyl triflates, and the addition of the distannane across alkynes and dienes. lookchem.comalfa-chemistry.comlookchem.com A notable example is the dimerization-double stannation of 1,3-dienes, where this compound reacts in the presence of a palladium catalyst to produce synthetically versatile bis-allylic stannanes. researchgate.netrsc.org

| Reaction Type | Substrate | Catalyst | Product |

|---|---|---|---|

| Stannylation | Halopyridines | Pd(0) Complex | Stannylated Pyridines |

| Addition | 1-Alkynes | Pd Complex | (Z)-1,2-Bis(trimethylstannyl)-1-alkenes |

| Coupling | Vinyl Triflates | Pd(PPh₃)₄/LiCl | Vinylstannanes |

| Dimerization-Double Stannation | 1,3-Dienes | Pd(dba)₂ | Dimerization-Double-Stannation Adducts |

This table summarizes several key palladium-catalyzed reactions involving this compound, highlighting its versatility. Data sourced from alfa-chemistry.com, lookchem.com, rsc.org, lookchem.com.

The generally accepted mechanism for these catalytic reactions begins with the oxidative addition of the this compound Sn-Sn bond to a coordinatively unsaturated Pd(0) complex. csbsju.edu This step involves the cleavage of the Sn-Sn bond and the formation of two new Pd-Sn bonds, resulting in a square planar Pd(II) intermediate, typically of the form L₂Pd(SnMe₃)₂. researchgate.net However, mechanistic studies on some systems have suggested that such intermediates may not be directly involved in the main catalytic cycle for all reactions. researchgate.net In some cases, evidence points towards the formation of higher oxidation state intermediates, such as Pd(IV), particularly when reacting with alkyl halides. uu.nlacs.org

The choice of ligands coordinated to the palladium center profoundly impacts the efficiency and outcome of catalytic reactions involving this compound. nih.govresearchgate.net Ligands influence the catalyst's stability, solubility, and, most importantly, the electronic and steric properties of the metal center, which in turn affect the kinetics of key steps like oxidative addition and reductive elimination. nih.gov

For instance, in the palladium-catalyzed dimerization-double stannation of 1,3-dienes, it was found that "naked" palladium precursors like bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) were highly effective. rsc.org In contrast, palladium complexes bearing common phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), showed little to no catalytic activity for this specific transformation. rsc.org This suggests that for some reactions, readily available coordination sites on the palladium atom, which can be blocked by strongly coordinating phosphine ligands, are essential for the catalytic activity. rsc.org

| Catalyst Precursor | Ligand Type | Yield (%) | Reaction Time |

|---|---|---|---|

| Pd(dba)₂ | Dibenzylideneacetone (Labile) | 89 | < 0.05 h |

| Pd(PPh₃)₄ | Triphenylphosphine (Monodentate Phosphine) | 0 | 17 h |

| PdCl₂(PhCN)₂ | Benzonitrile (Labile) | 5 | 20 h |

This table illustrates the dramatic effect of the catalyst precursor and its associated ligands on the yield and rate of the dimerization-double stannation of isoprene (B109036) with this compound. Data sourced from rsc.org.

Oxidative Addition and Reductive Elimination Steps

Copper-Mediated Catalytic Cycles: The Transmetalation Pathway in Bis-Stannylation

The addition of a distannane across an unsaturated bond, known as bis-stannylation, is a powerful method for creating vicinal bis(stannyl) compounds. While palladium complexes are often used, copper catalysts have emerged as effective alternatives, particularly for the bis-stannylation of alkynes with this compound. nih.gov The catalytic cycle in these copper-mediated reactions is understood to proceed through a transmetalation pathway. nih.govresearchgate.net

The proposed mechanism for the bis-stannylation of alkynes using a Cu(I) catalyst begins with the formation of a key stannylcopper(I) intermediate. nih.govacs.org This can occur through a σ-bond metathesis between this compound and a copper complex, such as a copper-hydroxide species formed in the presence of water. acs.org The resulting stannylcopper species then inserts into the carbon-carbon triple bond of the alkyne in a step known as stannylcupration. This insertion leads to the formation of a β-stannylvinylcopper species. acs.org Finally, this intermediate reacts with another molecule of this compound to yield the bis-stannylated product and regenerate the active stannylcopper catalyst, thus completing the catalytic cycle. nih.govacs.org

Research by Yoshida and co-workers detailed a catalytic system using [Cu(OAc)(PPh₃)₃] in the presence of Cs₂CO₃ for the bis-stannylation of alkynes with this compound, further supporting the role of copper in these transformations. nih.gov

Table 1: Copper-Catalyzed Bis-Stannylation of Alkynes with this compound This table is representative of typical reaction systems and outcomes.

| Catalyst System | Substrate | Product Type | Mechanistic Feature | Reference |

| [Cu(OAc)(PPh₃)₃] / Cs₂CO₃ | Terminal Alkynes | Vicinal Bis(stannyl)alkenes | Stannylcopper Intermediate | nih.gov |

| Cu(I) Catalyst / H₂O | Terminal Alkynes | α-Hydrostannylation Product | Stannylcupration | acs.org |

Mechanistic Studies of Transition Metal-Free Catalysis

While transition metals are common catalysts in stannylation reactions, recent studies have established efficient protocols for the stannylation of organic halides with this compound under transition-metal-free conditions. nih.govacs.org These reactions provide a valuable alternative, avoiding the cost and potential toxicity associated with metal catalysts. organic-chemistry.org

A notable example is the stannylation of alkyl bromides and iodides. Mechanistic investigations, combining experimental evidence and theoretical calculations, have revealed that this transformation does not follow a radical pathway. organic-chemistry.org Instead, the reaction proceeds via an SN2 mechanism. organic-chemistry.org The key step is the heterolytic cleavage of the tin-tin bond in this compound. This cleavage is facilitated by a base, such as lithium tert-butoxide (t-BuOLi), which generates a nucleophilic trimethylstannyl anion. organic-chemistry.org This anion then displaces the halide from the alkyl substrate in a classic SN2 fashion to form the alkyltrimethylstannane product. Density Functional Theory (DFT) calculations have provided support for this mechanistic hypothesis over a radical-based alternative. organic-chemistry.org The protocol is operationally simple and demonstrates good tolerance for various functional groups. nih.govorganic-chemistry.org

Table 2: Transition-Metal-Free Stannylation of Alkyl Bromides Data derived from the procedure described by Li, S. et al. (2022).

| Substrate (Alkyl Bromide) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Bromooctane | t-BuOLi | DMF | 80 | 1 | 85 |

| Benzyl (B1604629) Bromide | t-BuOLi | DMF | 80 | 1 | 92 |

| 1-Bromo-4-fluorobenzene | t-BuOLi | DMF | 80 | 1 | 78 |

Radical Mechanisms in Stannylation and Related Reactions

In contrast to the ionic pathways observed in certain transition-metal-free systems, many stannylation reactions involving this compound proceed through well-defined radical mechanisms. thieme-connect.de This is particularly prevalent in the stannylation of aryl halides and the conversion of arylamines via their diazonium salts. thieme-connect.depku.edu.cn

One such pathway involves the reaction of aryl diazonium salts with this compound. The proposed mechanism is initiated by a single-electron transfer (SET) from the this compound to the diazonium salt. thieme-connect.de This generates a diazonium radical anion and a this compound radical cation. The radical anion rapidly decomposes, releasing dinitrogen gas and forming an aryl radical. thieme-connect.depku.edu.cn Concurrently, the distannane radical cation can react with an anion in the mixture (such as a t-butoxide anion) to produce a trimethylstannyl radical. pku.edu.cn The aryl radical and the trimethylstannyl radical then recombine to form the final aryltrimethylstannane product. thieme-connect.de The validity of this radical mechanism is strongly supported by experiments where the addition of a radical scavenger, such as TEMPO, completely inhibits the reaction. thieme-connect.depku.edu.cn

Similarly, the stannylation of aryl halides can be achieved under transition-metal-free conditions using UV light irradiation. thieme-connect.de The photochemical excitation of the aryl halide leads to the homolytic cleavage of the carbon-halogen bond, directly generating an aryl radical, which then reacts with this compound to afford the stannylated product. thieme-connect.deiu.edu

Kinetic Studies and Reaction Pathway Analysis

The elucidation of reaction mechanisms for this compound is substantially supported by kinetic studies and detailed pathway analysis. These investigations provide quantitative data on reaction rates and offer insights into the nature of intermediates and transition states.

For instance, kinetic studies were performed on the palladium-catalyzed coupling of vinyl triflates with organostannanes, including reactions with this compound. lookchem.com In a model reaction coupling a cyclohexenyl triflate with trimethyl(vinyl)tin, the reaction displayed pseudo-first-order kinetics over several half-lives, indicating a consistent rate-determining step within the catalytic cycle under the studied conditions. lookchem.com Such kinetic profiles are crucial for optimizing reaction conditions and substantiating proposed catalytic cycles, which typically involve oxidative addition, transmetalation, and reductive elimination steps.

In another study, the protodestannylation of various methyl-substituted vinylstannanes was examined, providing kinetic data that shed light on the electronic effects of substituents on the double bond and the stabilization of charged intermediates during the reaction. cuny.edu

Furthermore, complex reaction pathways have been uncovered through careful product analysis and mechanistic proposals. The reaction of certain diesters with (trimethyltin)lithium, which can generate this compound in situ, was found to trigger a cascade of C-C bond-forming and bond-breaking events. sci-hub.se The proposed mechanism for the formation of complex polycyclic hemiacetals involves a sequence including a stanna-Brook rearrangement, intramolecular carbolithiation, and nucleophilic displacement at the tin center, demonstrating the intricate reaction pathways accessible from tin-based reagents. sci-hub.se

Table 3: Kinetic Data for Palladium-Catalyzed Coupling of Vinyl Triflate with Trimethyl(vinyl)tin Data adapted from Scott, W. J., & Stille, J. K. (1986).

| Catalyst (2 mol %) | Ligand (mol %) | Additive | Rate (mol⁻¹ s⁻¹) | Half-life (h) |

| Pd(PPh₃)₄ | - | LiCl | 1.1 x 10⁻⁴ | 3.8 |

| Pd(OAc)₂ | PPh₃ (8) | LiCl | 1.1 x 10⁻⁴ | 3.8 |

| PdCl₂(MeCN)₂ | PPh₃ (4) | LiCl | 1.0 x 10⁻⁴ | 4.1 |

Advanced Spectroscopic Characterization of Hexamethyldistannane Systems

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the molecular vibrations of a compound, offering detailed insights into its chemical bonds and structure.

Raman Spectroscopy for Specific Sn-Sn and Sn-C Vibrational Assignments

Raman spectroscopy is a powerful, non-destructive technique that measures the inelastic scattering of monochromatic light to obtain information about vibrational modes in a molecule. edinst.com It is particularly effective for identifying the characteristic vibrations of the tin-tin (Sn-Sn) and tin-carbon (Sn-C) bonds in hexamethyldistannane.

Research on the Raman spectrum of this compound has led to the assignment of its key vibrational frequencies. The direct bond between the two tin atoms gives rise to a distinct Sn-Sn stretching vibration. The spectrum also clearly shows vibrations associated with the methyl groups bonded to the tin atoms. A study of the Raman spectrum of liquid this compound provided specific assignments for these vibrations. asianpubs.org The Sn-Sn stretching vibration is observed at 190 cm⁻¹, while the Sn-C stretching vibration appears at 510 cm⁻¹. asianpubs.org Bending modes are also identified, with the C-Sn-Sn bending at 125 cm⁻¹ and the C-Sn-C bending at 140 cm⁻¹. asianpubs.org These assignments are crucial for confirming the presence and integrity of the distannane structure in various chemical environments.

Interactive Table: Raman Vibrational Assignments for this compound

| Vibrational Mode | Assigned Frequency (cm⁻¹) | Reference |

| Sn-Sn Stretch | 190 | asianpubs.org |

| Sn-C Stretch | 510 | asianpubs.org |

| C-Sn-Sn Bend | 125 | asianpubs.org |

| C-Sn-C Bend | 140 | asianpubs.org |

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analysis

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.netbruker.com This technique is exclusively sensitive to the stereochemistry of a molecule, making it a powerful tool for determining the absolute configuration and conformational properties of chiral compounds. researchgate.netnih.gov

This compound itself is an achiral molecule and therefore does not exhibit a VCD spectrum. bruker.com However, VCD becomes a highly relevant analytical tool for chiral systems derived from or incorporating the distannane framework. If chiral ligands are substituted onto the tin atoms, the resulting organotin compound becomes chiral and its stereochemistry can be investigated using VCD. The technique provides a unique spectral fingerprint of the molecule's three-dimensional structure in solution. researchgate.net By comparing the experimental VCD spectrum with theoretical spectra calculated using methods like Density Functional Theory (DFT), the absolute configuration of the chiral centers can be unambiguously determined. mdpi.com This application is critical in fields like asymmetric synthesis, where the creation of specific enantiomers is desired.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of chemical compounds in solution. For organotin compounds like this compound, multinuclear NMR experiments are essential.

¹H, ¹³C, and ¹¹⁹Sn NMR for Structural Elucidation and Reaction Monitoring

NMR spectroscopy utilizing ¹H, ¹³C, and ¹¹⁹Sn nuclei provides comprehensive structural information for this compound. Tin has three naturally occurring spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly observed due to its favorable sensitivity and natural abundance. huji.ac.il

¹H NMR: The proton NMR spectrum of this compound is simple, showing a single resonance for the 18 equivalent protons of the methyl groups. The chemical shift is observed around 0.2-0.3 ppm, with satellite peaks arising from coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum also displays a single signal for the six equivalent methyl carbons. The chemical shift appears at approximately -8.5 ppm in CDCl₃. rsc.org

¹¹⁹Sn NMR: The ¹¹⁹Sn NMR spectrum provides a direct probe of the tin atom's electronic environment. For this compound, a single resonance is observed. academie-sciences.fr The chemical shift can vary with the solvent used. rsc.orgrsc.org

These NMR techniques are invaluable for monitoring reactions involving this compound, as changes in the chemical shifts and coupling constants of all three nuclei can track the transformation of the Sn-Sn bond and the substitution at the tin centers.

Interactive Table: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |

| ¹H | C₆D₆ | 0.28 | rsc.org |

| ¹H | CDCl₃ | 0.31 | rsc.org |

| ¹³C | C₆D₆ | -8.31 | rsc.org |

| ¹³C | CDCl₃ | -8.49 | rsc.org |

| ¹¹⁹Sn | C₆D₆ | -109.1 | rsc.org |

| ¹¹⁹Sn | CDCl₃ | -109.1 | rsc.org |

Dynamic NMR Spectroscopy for Conformational and Mechanistic Insights

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on a timescale comparable to the NMR experiment, allowing for the determination of kinetic parameters like activation energies for conformational changes. unibas.itnih.gov

For this compound, the primary dynamic process of interest is the rotation around the Sn-Sn single bond. At room temperature, this rotation is extremely fast on the NMR timescale, resulting in a single, time-averaged signal for the methyl groups in both ¹H and ¹³C NMR spectra. However, at sufficiently low temperatures, it may be possible to slow this rotation down to the point where distinct conformations, such as the anti and gauche rotamers, could be observed as separate signals. By analyzing the changes in the NMR lineshape as the temperature is varied (a process called lineshape analysis), the energy barrier to this rotation could be calculated. unibas.it While specific DNMR studies on this compound are not widely reported, the technique remains a powerful potential tool for investigating the conformational dynamics of more sterically hindered or complex distannane derivatives where rotational barriers are expected to be higher. unibas.it

Chiroptical Spectroscopy for Helical and Chiral Compounds

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral substance with left and right circularly polarized light. These methods, including Electronic Circular Dichroism (ECD), are fundamental for characterizing chiral molecules, particularly those with complex three-dimensional structures like helices. researchgate.net

While this compound is achiral, it can serve as a building block for the synthesis of larger, chiral organotin structures, such as helical polystannanes. acs.org These polymers, consisting of a helical chain of tin atoms, are inherently chiral and their chiroptical properties provide profound insight into their structure. ECD spectroscopy, which measures circular dichroism in the UV-Visible range, is particularly sensitive to the helical conformation of the polymer backbone. The sign and intensity of the ECD signals (known as Cotton effects) can be directly related to the screw-sense (left- or right-handedness) of the helix. acs.org The study of chiroptical properties is therefore essential for understanding the relationship between the monomeric units and the resulting macromolecular chirality in these advanced materials. researchgate.nettum.de

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While this compound itself is an achiral molecule and therefore ECD-inactive, it is a key reagent in the synthesis of complex chiral systems whose stereochemical properties are elucidated by ECD. researchgate.netresearchgate.net The technique is particularly valuable for determining the absolute configuration of enantiomers and studying conformational changes in solution. researchgate.net

In the synthesis of complex molecules like helicenes or other axially chiral biaryl compounds, this compound is often used in palladium-catalyzed cross-coupling reactions, such as the Stille-Kelly coupling, to form the helical or chiral backbone. researchgate.net The resulting chiral products exhibit distinct ECD spectra, characterized by positive or negative Cotton effects, which can be compared with theoretical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT) to assign the absolute configuration (P- or M-helicity in helicenes, for instance). researchgate.netresearchgate.net

Research on complex heterocyclic systems and boron-based triads has also utilized this compound in their synthesis, with ECD spectroscopy being a primary tool for studying the chiroptical properties of the final products. acs.org The sensitivity of ECD spectra to molecular conformation makes it a powerful tool for analyzing the products of reactions involving this compound. researchgate.net

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) is the differential absorption of circularly polarized light induced by a strong magnetic field parallel to the light beam. wikipedia.org Unlike ECD, MCD can be observed for all molecules, not just chiral ones. The technique is especially powerful for studying paramagnetic species, where it gives rise to intense temperature-dependent signals (C-terms) that provide detailed information about the electronic ground and excited states. wikipedia.orgrsc.org

This compound is a diamagnetic molecule. However, it is frequently employed in reactions that produce organometallic complexes. If these resulting complexes contain paramagnetic metal centers (e.g., certain transition metal ions), MCD becomes an invaluable characterization tool. wikipedia.org MCD spectra can resolve electronic transitions that may overlap in conventional absorption spectra and provide insight into the symmetry of metal ion sites. wikipedia.orgrsc.org For example, in the study of d⁵ hexahalides, MCD has been used to analyze charge-transfer bands and the effects of spin-orbit coupling. rsc.org Thus, for reaction systems where this compound is used to synthesize metal-containing products, MCD offers a method to probe the detailed electronic structure of these target molecules.

Raman Optical Activity (ROA) Spectroscopy

Raman Optical Activity (ROA) measures a small difference in the intensity of Raman scattering from chiral molecules using right- and left-circularly polarized incident light. ROA is a powerful technique for determining the absolute configuration and solution-state conformation of chiral molecules, as its spectra are highly sensitive to stereochemistry. researchgate.netrsc.org

Similar to ECD, the direct application of ROA to the achiral this compound molecule is not relevant. However, its utility is found in the characterization of chiral products synthesized using this compound. For example, in the synthesis of complex chiral molecules like thiohelicenes, where this compound might be used as a stannylating agent for precursor molecules, ROA would be a definitive method for confirming the stereochemistry of the final helical product in solution. researchgate.net The interpretation of ROA spectra is often supported by computational simulations, which can reliably link spectral features to specific structural arrangements. rsc.org

Mass Spectrometry for Product and Intermediate Identification

Mass spectrometry is a fundamental analytical technique used extensively in studies involving this compound. It is employed for the identification of reaction products and the characterization of intermediates by providing precise mass-to-charge ratio (m/z) information, which allows for the determination of molecular weights and elemental compositions.

In synthetic procedures where this compound is used as a reagent, mass spectrometry confirms the successful formation of the desired stannylated products. For example, in the palladium-catalyzed stannylation of protected p-iodophenylalanine, the resulting product, N-Acetyl-B-[4-(trimethylstannyl)phenyl]-L-alanine t-butylamide, was identified by its expected parent ion at m/z 410. oup.com Similarly, in the synthesis of various ligands for organometallic chemistry, crude stannylated products formed using this compound are often quickly verified by mass spectrometry before proceeding to the next step. ruben-group.de

The technique is also capable of identifying this compound itself within a reaction mixture, as demonstrated in the reaction of N-lithioselenido-2,2,6,6-tetramethylpiperidine with trimethyltin (B158744) chloride, where both this compound and the primary diselane (B1234466) product were identified. researchgate.net

The table below summarizes examples of products formed in reactions involving this compound, which were characterized using mass spectrometry.

| Product Name | Reaction Type | Ionization Method | Observed m/z | Reference |

| N-Acetyl-B-[4-(trimethylstannyl)phenyl]-L-alaine t-Butylamide | Stille Coupling | Not Specified | 410 ([M]+) | oup.com |

| Bis-(2,2,6,6-tetramethylpiperidino)diselane | Salt Metathesis | Not Specified | Identified | researchgate.net |

| triisobutyl-4,4',4''-([2,2':6',2''-terpyridine]-4,4',4''-triyltris(ethyne-2,1-diyl))tribenzoate | Stille Coupling | ESI-MS | 444.09 ([M+H]+) | rsc.org |

| Tetramethyltetratellurafulvalene (TMTTeF) | Cyclization | Not Specified | Identified | lookchem.com |

This table is interactive and can be sorted by column headers.

X-ray Diffraction Studies for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline solids. For reaction systems involving this compound, this technique is indispensable for unambiguously confirming the molecular structure, connectivity, bond lengths, bond angles, and stereochemistry of the final products.

Although this compound itself is a liquid or low-melting solid, many of its reaction products are crystalline materials suitable for X-ray analysis. ereztech.com For instance, in the synthesis of alkaline-earth stannanide (B1236736) complexes, single-crystal X-ray diffraction was used to confirm the solid-state structures of several novel compounds. rsc.org These analyses revealed detailed geometric information, such as the trigonal-pyramidal geometry around the magnesium center in one complex and distorted tetrahedral geometries around calcium centers in others. rsc.org

Similarly, the structures of complex organic molecules synthesized via reactions employing this compound, such as diazadithia ruben-group.dehelicenes and metal-ligand grids, have been elucidated by X-ray diffraction. researchgate.netcmu.edu This technique provides crucial information on intermolecular interactions and crystal packing, which govern the material's bulk properties. cmu.edu

The following table presents crystallographic data for several compounds synthesized in reaction systems where this compound was a key reagent.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 8·OPPh₃ | Monoclinic | P2₁/c | Distorted tetrahedral calcium center | rsc.org |

| 8·THF₂ | Monoclinic | P2₁/c | Four-coordinate calcium center | rsc.org |

| 8·TMTHF | Monoclinic | P2₁/m | Distorted tetrahedral calcium center | rsc.org |

| 9·THF | Monoclinic | P2₁/c | Near trigonal-pyramidal magnesium center | rsc.org |

| Bis-(2,2,6,6-tetramethylpiperidino)diselane | Not Specified | Not Specified | Conformation influenced by bulky group repulsion | researchgate.net |

| Diazadithia ruben-group.dehelicene Derivatives | Not Specified | Not Specified | Columnar stacking in antiparallel fashion | researchgate.net |

| Cobalt Complex 4a | Not Specified | Not Specified | 2D infinite interwoven grid via hydrogen bonds | cmu.edu |

This table is interactive and can be sorted by column headers.

Computational Chemistry and Theoretical Modeling of Hexamethyldistannane Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying organotin compounds, including hexamethyldistannane and its derivatives. acs.orgnih.gov DFT calculations offer a balance between computational cost and accuracy, making it feasible to model complex chemical systems.

DFT calculations have been instrumental in elucidating the mechanisms of reactions involving this compound. For instance, in the palladium-catalyzed additions of this compound to alkynes, DFT can be used to model the potential energy surface of the reaction, identifying key intermediates and transition states. researchgate.net These calculations can help to understand the regioselectivity and stereoselectivity of such reactions. guidechem.comlookchem.com

Theoretical studies have also shed light on the oxidative addition of the Sn-Sn bond in this compound to metal centers, a fundamental step in many catalytic cycles. rsc.orgresearchgate.net For example, DFT calculations can predict the reaction barriers for different pathways, such as the concerted oxidative addition versus a stepwise mechanism. acs.org In the context of stannylation reactions, both experimental and theoretical studies have been employed to unravel the mechanistic details. acs.org For example, in a transition-metal-free stannylation of alkyl halides with this compound, DFT modeling suggested a mechanism that was more kinetically competitive than a simple S\textsubscript{N}2 pathway. acs.org

Furthermore, DFT has been applied to understand the reactivity of related organostannanes. For instance, in the reaction of a dimeric calcium hydride with triphenyltin (B1233371) hydride, DFT analysis indicated that stannyl (B1234572) anion formation proceeds through deprotonation, with the calculations providing free energy profiles and transition state geometries. rsc.org

DFT is a valuable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments. For this compound and its derivatives, DFT can be used to calculate NMR chemical shifts, vibrational frequencies (IR and Raman spectra), and UV-Vis absorption spectra. researchgate.netnih.gov

For example, in a study of distannyl ethylenes derived from the reaction of this compound with alkynes, DFT analysis was used to compare the experimental and theoretical maximum absorption wavelengths (λ\textsubscript{max}) from the UV-Vis spectra. researchgate.net This correlation helps to confirm the electronic structure of the synthesized compounds. Similarly, DFT calculations of NMR chemical shifts can aid in the structural elucidation of complex reaction products. nih.gov The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR parameters. nih.gov

| Spectroscopic Parameter | Computational Method | Application to this compound Systems |

| NMR Chemical Shifts | DFT (GIAO) | Structural elucidation of reaction products. nih.gov |

| Vibrational Frequencies | DFT | Assignment of IR and Raman spectra. |

| UV-Vis Absorption Spectra | Time-Dependent DFT (TD-DFT) | Correlation of calculated λ\textsubscript{max} with experimental data to understand electronic transitions. researchgate.netunito.it |

Natural Bond Orbital (NBO) analysis, a technique often paired with DFT calculations, can be used to quantify the nature of the bonding, including the degree of covalent and ionic character. chemrxiv.org For instance, DFT studies on distannyne compounds with Sn-Sn bonds have been used to show the absence of multiple bond character. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, calculated using DFT, are crucial for understanding the molecule's reactivity in processes like photoredox catalysis. mdpi.comresearchgate.net

In studies of calcium stannyl complexes, DFT has been used to assess their electronic structures. The HOMOs of these compounds were found to primarily consist of the filled tin 5p orbitals, highlighting the ionic nature of the Ca-Sn bond. rsc.org Furthermore, DFT calculations have been employed to investigate hypervalent bonding in tin compounds. rsc.org

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Molecular Dynamics Simulations of this compound Reactivity

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of chemical systems over time, providing insights into processes such as conformational changes, diffusion, and reaction dynamics in solution or at interfaces. nih.govepfl.ch While specific MD simulations focusing solely on the reactivity of this compound are not extensively documented in the provided context, the methodology is applicable.

MD simulations could be used to model the behavior of this compound in different solvents, which can influence its reactivity in catalytic reactions. By simulating the trajectories of the molecules, one could study the solvent effects on the stability of intermediates and transition states. Furthermore, MD simulations can be employed to investigate the interactions of this compound with catalytic surfaces or larger molecular scaffolds. catalysis.de

Quantum Chemical Methods in Photoredox Catalysis and Electronic Structure Analysis

Quantum chemical methods, particularly DFT and its time-dependent extension (TD-DFT), are crucial for understanding the role of this compound and related organotin compounds in photoredox catalysis. sci-hub.se These reactions often involve single-electron transfer (SET) processes initiated by a photoexcited catalyst. nih.gov

Computational studies can help to:

Calculate the redox potentials of the photocatalyst and the substrates.

Model the electronic excited states of the photocatalyst to understand its light-absorbing properties. researchgate.net

Investigate the mechanism of electron transfer between the photocatalyst and this compound.

Elucidate the subsequent radical reaction pathways. sci-hub.se

For example, in photoredox reactions where an iridium complex is used as the photocatalyst, computational studies can provide insights into the initial oxidation of a substrate to generate a radical cation. nih.gov While not specifically detailing this compound, these studies provide a framework for how quantum chemistry can be applied to understand its potential role in similar photoredox cycles.

Theoretical Studies on Chiral Recognition and Intermolecular Interactions

Theoretical studies are a powerful tool for investigating chiral recognition, where a chiral molecule selectively interacts with one enantiomer of another chiral compound. researchgate.net While specific theoretical studies on chiral recognition involving this compound are not prominent, the computational methodologies are well-established and could be applied.

DFT calculations can be used to model the non-covalent interactions (such as van der Waals forces and hydrogen bonds) between a chiral host and the enantiomers of a chiral guest molecule. researchgate.net By calculating the binding energies of the diastereomeric complexes, one can predict the degree of chiral discrimination. researchgate.net For instance, DFT calculations have been used to demonstrate how the position of a cation can be sensitive to the chirality of a ligand, which forms the basis for chiral recognition. researchgate.net

These theoretical approaches could be used to design chiral catalysts or receptors for reactions involving prochiral derivatives of this compound or for the separation of chiral organotin compounds.

Applications of Hexamethyldistannane in Advanced Synthetic Transformations

Hexamethyldistannane as a Reagent for Introducing Organotin Moieties

This compound is a key reagent for the introduction of the trimethylstannyl group ((CH₃)₃Sn-) into organic substrates. This process, known as stannylation, is fundamental to many synthetic strategies. The trimethylstannyl moiety can be subsequently replaced by a variety of functional groups, making organotin compounds valuable intermediates in organic synthesis. ereztech.compageplace.de

The introduction of organotin moieties using this compound can be achieved through several methods, including palladium-catalyzed cross-coupling reactions with organic halides and triflates. thieme-connect.de For instance, aryl halides can be efficiently converted to arylstannanes. thieme-connect.de Additionally, transition-metal-free methods have been developed, such as the photo-induced reaction of aryl halides with this compound in the presence of an amine base. thieme-connect.de

Role in Polymer Chemistry and Advanced Materials Synthesis

This compound plays a significant role in the synthesis of advanced polymeric and oligomeric materials. ereztech.com Its ability to participate in controlled polymerization reactions and to facilitate the formation of functionalized polymer architectures makes it a valuable tool for materials scientists.

Facilitation of Organometallic Transformations in Controlled Polymerization

In the realm of controlled polymerization, this compound is utilized in Stille polymerization reactions to create π-conjugated polymers. sci-hub.se These polymers are of interest for their potential applications in organic electronics. The polymerization typically involves the palladium-catalyzed cross-coupling of a distannylated monomer with a dihaloaromatic comonomer. The use of this compound allows for the in situ formation of the necessary organotin species, or it can be used to synthesize the stannylated monomer prior to polymerization. sci-hub.se This control over the polymerization process allows for the synthesis of polymers with well-defined structures and properties. mdpi.comcrmforce.mil

Synthesis of Functionalized Polymeric and Oligomeric Architectures

This compound is instrumental in the synthesis of functionalized polymers and oligomers. For example, it has been used in the synthesis of functionalized 7-oxa- -helicenes and helicene-based chiral polymers through Stille-Kelly coupling reactions. researchgate.netresearchgate.net These complex, helical molecules have potential applications in materials science and catalysis. The reaction involves the palladium-catalyzed coupling of a dihaloaromatic precursor with this compound to form the organotin intermediate, which then undergoes further transformations to yield the final helical structure. researchgate.netresearchgate.net

Preparation of Diverse Functionalized Organic Molecules

The versatility of this compound extends to the preparation of a wide array of functionalized organic molecules, including aryl and alkyl tin compounds, and the stereoselective and regioselective functionalization of unsaturated systems.

Synthesis of Aryl and Alkyl Tin Compounds

This compound is a primary reagent for the synthesis of aryl and alkyl trimethylstannanes. alfa-chemistry.comacs.org Aryltrimethylstannanes can be prepared via palladium-catalyzed coupling of aryl halides or triflates with this compound. thieme-connect.de These reactions often exhibit high yields and good functional group tolerance. thieme-connect.de Other methods for aryltrimethylstannane synthesis include Sandmeyer-type reactions of diazonium salts with this compound and the reaction of aryltriazenes with this compound in the presence of a Lewis acid. thieme-connect.de

A transition-metal-free method for the synthesis of alkyltrimethylstannanes from alkyl bromides and iodides using this compound has also been developed. acs.org This protocol is characterized by its rapid reaction times and broad functional group compatibility, providing access to a variety of primary and secondary alkyl and benzyl (B1604629) trimethylstannanes in good to excellent yields. acs.org

| Reactant Type | Method | Catalyst/Conditions | Product | Reference |

| Aryl Halide (Cl, Br, I) | Palladium-catalyzed coupling | Palladium catalyst | Aryltrimethylstannane | thieme-connect.de |

| Aryl Halide (Cl, Br, I) | Transition-metal-free | UV light, N,N-diisopropylethylamine | Aryltrimethylstannane | thieme-connect.de |

| Arylamine | Sandmeyer-type reaction | tert-butyl nitrite, TsOH·H₂O | Aryltrimethylstannane | thieme-connect.de |

| Alkyl Bromide/Iodide | Transition-metal-free | - | Alkyltrimethylstannane | acs.org |

Stereoselective and Regioselective Functionalization of Unsaturated Organic Substrates

This compound is a valuable reagent for the stereoselective and regioselective functionalization of unsaturated organic molecules, such as alkynes and dienes.

The addition of this compound to terminal alkynes, catalyzed by palladium complexes, yields (Z)-1,2-bis(trimethylstannyl)-1-alkenes with high selectivity. alfa-chemistry.comlookchem.com This reaction provides a straightforward route to vicinally distannylated alkenes, which are useful building blocks in further synthetic transformations.

Furthermore, the reaction of this compound with 1,3-dienes in the presence of a palladium catalyst, such as bis(dibenzylideneacetone)palladium (B129372), results in the formation of dimerization-double-stannation adducts with high regio- and stereoselectivity. alfa-chemistry.com this compound can also be used to synthesize allyltrimethylstannanes from various allylic compounds, including allyl acetates and halides, in the presence of palladium complexes. alfa-chemistry.comlookchem.com

Transition metal-catalyzed additions of this compound to cyclopropenes have been shown to proceed with high diastereoselectivity and regioselectivity, affording highly substituted and stereodefined cyclopropylmetals. acs.org The addition typically occurs from the less sterically hindered face of the cyclopropene (B1174273) double bond. acs.org

| Unsaturated Substrate | Catalyst | Product | Selectivity | Reference |

| Terminal Alkyne | Palladium complex | (Z)-1,2-Bis(trimethylstannyl)-1-alkene | High (Z)-selectivity | alfa-chemistry.comlookchem.com |

| 1,3-Diene | Bis(dibenzylideneacetone)palladium | Dimerization-double-stannation adduct | High regio- and stereoselectivity | alfa-chemistry.com |

| Allylic Acetate (B1210297)/Halide | Palladium complex | Allyltrimethylstannane | - | alfa-chemistry.comlookchem.com |

| Cyclopropene | Transition metal catalyst | Substituted cyclopropyltin | High diastereo- and regioselectivity | acs.org |

Synthesis of Heterocyclic Organostannanes

This compound is a key reagent for the synthesis of organotin compounds containing heterocyclic moieties, which are pivotal building blocks in medicinal chemistry and materials science. The direct stannylation of halo-heterocycles via palladium catalysis is a common and effective strategy. alfa-chemistry.comlookchem.com This method has been successfully applied to a range of heterocyclic precursors, including pyridine, pyrazine (B50134), benzofuran, and benzothiophene, reacting them with this compound to yield the corresponding aryltrimethylstannanes. thieme-connect.de

A notable application of this methodology is in the synthesis of complex, multi-ring systems. For instance, (trimethylstannyl)pyrazine can be prepared from its corresponding bromo derivative through a palladium-catalyzed reaction with this compound. This stannylated pyrazine then serves as a coupling partner for dibromopyridine, resulting in the formation of a terpyridine-related compound, which is valuable for creating supramolecular assemblies through metal complexation. scribd.com Organostannanes are generally effective coupling partners in the synthesis of intricate heterocyclic systems. acs.org The Migita-Kosugi-Stille cross-coupling reaction, which utilizes such organostannane intermediates, has been employed in the large-scale preparation of an imidazole–thienopyridine-based VEGFR kinase inhibitor. acs.orgnih.gov

Stannylation Strategies in the Context of Bioactive Molecule Synthesis

The introduction of a trimethylstannyl group using this compound is a crucial step in the synthesis of various bioactive molecules. thieme-connect.com A prime example is the synthesis of bexarotene (B63655), a pharmacologically significant compound. A universal system for the α-selective hydrostannylation of terminal alkynes uses this compound in a copper-catalyzed reaction to produce branched alkenylstannanes. rsc.orgrsc.org This intermediate is then readily transformed into bexarotene via a subsequent cross-coupling reaction. rsc.org

This copper-catalyzed hydrostannylation process is notable for its use of water as a protic reagent and its applicability to a wide range of terminal alkynes, making it a straightforward method for producing diverse branched alkenylstannanes. rsc.orgrsc.org Stannylation strategies are also integral to the total synthesis of other complex natural products. Although challenges such as undesired side reactions can occur, this compound has been tested in synthetic routes toward molecules like the Herquline alkaloids. bham.ac.uk Furthermore, the Stille cross-coupling, which relies on organostannane precursors often derived from reagents like this compound, is a cornerstone in pharmaceutical manufacturing, as seen in the synthesis of VEGFR kinase inhibitors. acs.orgnih.gov

Catalytic Applications in Complex Organic Synthesis

This compound is not only a source of the trimethylstannyl group but also a participant in several powerful catalytic transformations that enable the construction of complex organic molecules.

Optimization and Scope of Stille-Type Cross-Coupling Reactions

The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic halide or sulfonate, is exceptionally versatile, in part due to the stability and functional group tolerance of organotin reagents. fishersci.caresearchgate.net this compound is frequently used in the Stille-Kelly reaction, an intramolecular variant, to form cyclic compounds. fishersci.ca

Significant research has focused on optimizing the conditions for these couplings to improve yields and expand their scope. Microwave-assisted Stille-Kelly cross-coupling reactions using this compound have proven highly efficient for preparing stannylated diazocines, showing significantly improved yields over previous methods. rsc.org For particularly challenging couplings, such as those involving 4-bromopyridine, optimization of reaction conditions by increasing the temperature and changing the solvent to DMSO was necessary to obtain the desired product. rsc.org

A systematic optimization of a Stille-Kelly type coupling was performed on a di-iodinated azobenzene (B91143) with this compound, examining the effects of catalyst load, temperature, and reaction time to maximize yield. mdpi.com

Table 1: Optimization of Stille-Kelly Reaction for Di-stannylated Azobenzene mdpi.com

| Entry | Equivalents of this compound | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5.0 | 10 | 120 | 20 | 43 |

| 2 | 5.0 | 10 | 140 | 20 | 50 |

| 3 | 5.0 | 5 | 140 | 20 | 46 |

This interactive table summarizes the optimization efforts for the synthesis of a di-stannylated azobenzene, showcasing how reaction parameters influence the outcome of the Stille-Kelly coupling.

The mildness of the Stille reaction conditions, often run under neutral pH, makes it compatible with a wide array of functional groups, frequently eliminating the need for protecting groups. fishersci.caresearchgate.net

Hydrostannylation Reactions for Alkene and Alkyne Functionalization

Hydrostannylation, the addition of a tin hydride across a double or triple bond, is a powerful method for functionalizing alkenes and alkynes. nih.gov this compound is a key reagent in novel hydrostannylation protocols. A copper-catalyzed system facilitates the α-selective hydrostannylation of terminal alkynes, using this compound as the stannylating agent and water as a hydrogen source. acs.orgrsc.org This reaction proceeds through a stannyl-substituted alkenylcopper intermediate and produces branched alkenylstannanes with high selectivity. acs.orgnih.gov The method is robust, tolerating a variety of functional groups on the alkyne substrate. rsc.org

Table 2: Scope of Copper-Catalyzed α-Hydrostannylation of Terminal Alkynes rsc.org

| Alkyne Substrate | Product | Yield (%) |

|---|---|---|

| 1-Tetradecyne | α-stannyl-1-tetradecene | 85 |

| 4-Phenyl-1-butyne | α-stannyl-4-phenyl-1-butene | 79 |

| 5-Cyanopentyne | α-stannyl-5-cyanopentene | 84 |

This interactive table demonstrates the versatility of the copper-catalyzed α-hydrostannylation using this compound with various functionalized terminal alkynes.

Beyond hydrostannylation, this compound can participate in other additions to unsaturated systems. Palladium-catalyzed addition to 1-alkynes can yield (Z)-1,2-bis(trimethylstannyl)-1-alkenes. alfa-chemistry.comlookchem.com Furthermore, it reacts with 1,3-dienes in the presence of a palladium catalyst to afford dimerization-double-stannation adducts with high regio- and stereoselectivity. alfa-chemistry.comlookchem.com

Catalytic Dehydrocoupling of Organotin Hydrides

Catalytic dehydrocoupling is an emerging strategy for forming bonds between main group elements. While less common than hydrostannylation, the dehydrogenation of organotin hydrides to form Sn-Sn bonds is a related and significant transformation. Research has shown that bulky organotin trihydrides can undergo dehydrogenation in the presence of a base catalyst to quantitatively yield a diorganodistannane, a molecule with a Sn-Sn bond akin to that in this compound. nih.gov This reaction proceeds via the reductive elimination of dihydrogen. nih.gov

The development of catalysts for such processes is an active area of research. nih.gov For example, alkaline-earth metal complexes, such as those of calcium, show potential for mediating catalytic dehydrocoupling of organotin hydrides. rsc.org A dimeric calcium hydride complex has been shown to react with triphenyltin (B1233371) hydride to generate a calcium stannanide (B1236736) complex and hydrogen gas, demonstrating a clear dehydrogenative coupling event. rsc.org These studies highlight the fundamental steps and potential for developing catalytic cycles for stannane (B1208499) dehydrocoupling. rsc.org

Interdisciplinary Research Frontiers Involving Hexamethyldistannane

Integration with Photochemistry

The interaction of hexamethyldistannane with light opens up novel reaction pathways, enabling transformations that are often challenging to achieve through conventional thermal methods. This has led to its application in both direct photoactivated reactions and broader photoredox catalytic cycles.

The absorption of light energy can induce the homolytic cleavage of the Sn-Sn bond in this compound, generating trimethylstannyl radicals (•Sn(CH₃)₃). This reactivity is harnessed for various synthetic applications, most notably in stannylation reactions. A significant advancement is the development of a transition-metal-free stannylation of aryl halides, which proceeds under UV light irradiation. thieme-connect.de This method provides a radical-based pathway that maintains a high tolerance for a wide variety of functional groups. thieme-connect.de This photochemical approach has been extended to the efficient synthesis of aryl trimethylstannanes from aryl halides. researchgate.net

Research has also demonstrated a photoinduced, transition-metal-free stannylation reaction of alkyl bromides and iodides with this compound. This protocol is noted for being operationally simple and rapid, producing a range of functionalized primary and secondary alkyl and benzyl (B1604629) trimethylstannanes in good to excellent yields.

Table 1: Examples of Photoactivated Reactions with this compound

| Substrate | Conditions | Product | Key Finding |

| Aryl Halides (X = Cl, Br, I) | UV light, N,N-diisopropylethylamine | Aryl Trimethylstannane | A transition-metal-free, radical-based reaction pathway with broad functional group tolerance. thieme-connect.de |

| Alkyl Halides (Br, I) | Photo-irradiation | Alkyl Trimethylstannane | A rapid and convenient method for preparing primary, secondary, and benzyl trimethylstannanes without a metal catalyst. |

Photoredox catalysis utilizes light to drive redox reactions, often employing a photocatalyst that, in an excited state, can act as both an oxidant and a reductant. science.gov this compound can participate in such processes, typically by acting as a potent single-electron donor.

A key example is its reaction with aryl diazonium salts, which can be generated in situ from arylamines. pku.edu.cnthieme-connect.de In these transformations, a proposed radical mechanism involves a single-electron transfer (SET) from this compound to the diazonium salt. pku.edu.cnthieme-connect.de This transfer generates an aryl radical and the this compound radical cation, [(CH₃)₃SnSn(CH₃)₃]⁺•. pku.edu.cn The aryl radical can then be trapped to form the desired product, while the radical cation can fragment. This ability to initiate radical chain reactions through electron donation makes this compound a valuable component in designing new photoredox systems. pku.edu.cnresearchgate.netcam.ac.uk The reaction proceeds under mild conditions and demonstrates tolerance to a range of functional groups on the aromatic ring. pku.edu.cn

Photoactivated this compound Reactivity

Integration with Electrochemistry

The electrochemical properties of this compound and its derivatives are crucial for understanding its reactivity and for developing new synthetic methodologies and materials.

The Sn-Sn bond in this compound is susceptible to reductive cleavage. While chemical reducing agents can achieve this, electrochemical methods offer a controlled, reagent-free alternative for generating reactive intermediates like the trimethylstannyl anion, [(CH₃)₃Sn]⁻. The electrochemical reduction of the closely related acyl iron complexes in the presence of tin hydrides has been shown to induce a rapid hydrogenolysis, proceeding through the generation of a radical anion of the complex. csuohio.edu

The principle involves applying a negative potential to an electrode, which transfers an electron to the this compound molecule. This can lead to the formation of a radical anion that subsequently cleaves into a trimethylstannyl radical and a trimethylstannyl anion. This electrogeneration of highly nucleophilic stannyl (B1234572) anions avoids the use of harsh alkali metal reductants and allows for precise control over the reaction. These electrogenerated anions are potent nucleophiles for forming new carbon-tin or heteroatom-tin bonds. acs.org

Electroanalytical techniques, particularly cyclic voltammetry (CV), are instrumental in studying the transformations of this compound and characterizing the electronic properties of materials derived from it. tue.nl While direct CV studies on this compound itself are specialized, the technique is widely applied to polymers synthesized using this compound as a key reagent in Stille polymerization. sci-hub.semdpi.com

In these studies, thin films of the polymer are analyzed to determine their redox properties. mdpi.com The onset oxidation and reduction potentials measured by CV allow for the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com This information is critical for designing and understanding the performance of organic electronic materials, such as semiconductors in organic field-effect transistors (OFETs). sci-hub.semdpi.com For instance, the electrochemical analysis of novel diketopyrrolopyrrole-based and naphthalene (B1677914) diimide-based polymers synthesized via Stille coupling with this compound has been used to evaluate their potential as n-type or p-type semiconductors. sci-hub.semdpi.com

Table 2: Electrochemical Properties of Polymers Synthesized Using this compound

| Polymer | Measurement Technique | HOMO Level (eV) | LUMO Level (eV) | Application |

| P2TVDPP | Cyclic Voltammetry (Film) | -5.52 | -3.52 | Organic Field-Effect Transistors mdpi.com |

| Homo-TPNA | Cyclic Voltammetry (Film) | - | - | n-channel Thin-Film Transistors sci-hub.se |

| TPNA-BTz | Cyclic Voltammetry (Film) | - | - | n-channel Thin-Film Transistors sci-hub.se |

Data for Homo-TPNA and TPNA-BTz was used to confirm lower frontier molecular orbital energy levels promoting electron injection. sci-hub.se

Electrochemical Generation of Stannyl Anions and their Reactivity

Contributions to Advanced Materials Science and Engineering

This compound is a crucial building block in materials science, primarily through its use in Stille cross-coupling polymerization to create advanced functional materials. ereztech.comresearchgate.net Its utility spans organic electronics and biomedical imaging.